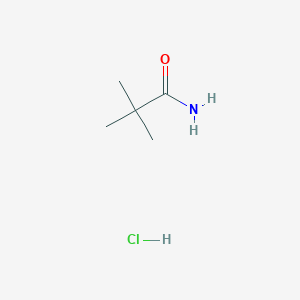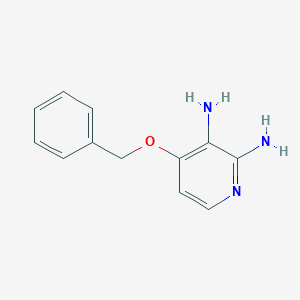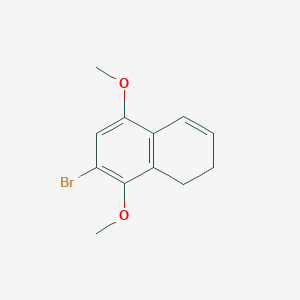
7-Bromo-1,2-dihydro-5,8-dimethoxynaphthalene
Descripción general
Descripción
7-Bromo-1,2-dihydro-5,8-dimethoxynaphthalene is an organic compound with the chemical formula C12H13BrO2. It is a derivative of naphthalene, characterized by the presence of bromine and methoxy groups. This compound is often used as an intermediate in organic synthesis and has various applications in scientific research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-1,2-dihydro-5,8-dimethoxynaphthalene typically involves the bromination of 3,4-dihydro-5,8-dimethoxynaphthalene. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position. Common reagents used for bromination include bromine (Br2) or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron (Fe) or aluminum chloride (AlCl3).
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and reagent concentration, ensuring high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
7-Bromo-1,2-dihydro-5,8-dimethoxynaphthalene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding 3,4-dihydro-5,8-dimethoxynaphthalene.
Substitution: Nucleophilic substitution reactions can replace the bromine atom with other functional groups, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea (NH2CSNH2) can be employed under mild conditions.
Major Products Formed
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of 3,4-dihydro-5,8-dimethoxynaphthalene.
Substitution: Formation of substituted naphthalene derivatives with various functional groups.
Aplicaciones Científicas De Investigación
7-Bromo-1,2-dihydro-5,8-dimethoxynaphthalene has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of biological pathways and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of drug candidates.
Industry: Utilized in the production of specialty chemicals and materials, such as dyes and polymers.
Mecanismo De Acción
The mechanism of action of 7-Bromo-1,2-dihydro-5,8-dimethoxynaphthalene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of bromine and methoxy groups can influence the compound’s reactivity and binding affinity, affecting its overall biological activity.
Comparación Con Compuestos Similares
Similar Compounds
6-Bromo-3,4-dihydronaphthalen-1(2H)-one: Another brominated naphthalene derivative with different functional groups.
8-Bromo-3,4-dihydronaphthalen-1(2H)-one: Similar structure but with bromine at a different position.
7,8-Dibromo-3-tert-butylpyrazolo[5,1-c][1,2,4]triazines: A compound with multiple bromine atoms and a different core structure.
Uniqueness
7-Bromo-1,2-dihydro-5,8-dimethoxynaphthalene is unique due to the specific positioning of its bromine and methoxy groups, which can significantly influence its chemical reactivity and biological activity. This makes it a valuable intermediate in organic synthesis and a useful tool in scientific research.
Propiedades
Fórmula molecular |
C12H13BrO2 |
|---|---|
Peso molecular |
269.13 g/mol |
Nombre IUPAC |
7-bromo-5,8-dimethoxy-1,2-dihydronaphthalene |
InChI |
InChI=1S/C12H13BrO2/c1-14-11-7-10(13)12(15-2)9-6-4-3-5-8(9)11/h3,5,7H,4,6H2,1-2H3 |
Clave InChI |
XRVNUXUNETXLEU-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=C(C2=C1C=CCC2)OC)Br |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
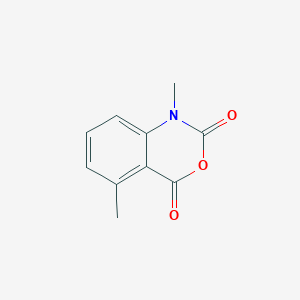
![2-[3-(Oxazole-2-carbonyl)phenyl]propionitrile](/img/structure/B8305023.png)


![4-[1,3]Dioxolan-2-yl-2-nitro-phenol](/img/structure/B8305049.png)
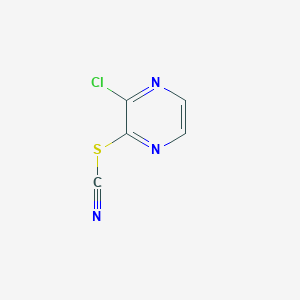
![[(4-oxo-4H-1-benzopyran-3-yl)carbonyl]urea](/img/structure/B8305061.png)
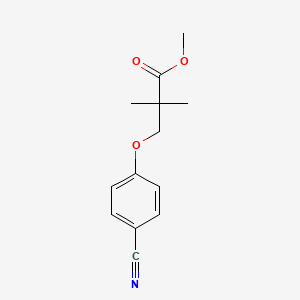
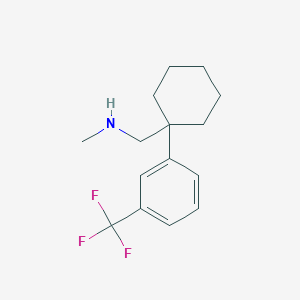
![6-(Pyridin-3-yl-[1,2,4]oxadiazol-5-yl)pyridine-2-carbonitrile](/img/structure/B8305074.png)


